Glesatinib hydrochloride, also known as MGCD265, is an investigational compound primarily classified as a spectrum selective tyrosine kinase inhibitor. It is designed for the treatment of non-small cell lung cancer, particularly in patients with genetic alterations of the mesenchymal epithelial transition factor (MET) and AXL receptor tyrosine kinases. Glesatinib is currently undergoing clinical trials, particularly Phase II, to evaluate its efficacy and safety in treating advanced solid tumors associated with MET aberrations .
Glesatinib hydrochloride is synthesized as a salt form to enhance its solubility and stability in aqueous solutions. This compound falls under the category of antineoplastic agents, specifically targeting receptor tyrosine kinases involved in tumorigenesis. Its primary mechanism involves inhibiting the activity of MET and AXL, which are implicated in various malignancies, including non-small cell lung cancer .
The synthesis of glesatinib hydrochloride involves several steps, focusing on optimizing formulations to enhance bioavailability and stability. Key methods include:
The synthesis process must ensure high purity levels and consistent particle size distribution to achieve optimal pharmacokinetic profiles.
Glesatinib hydrochloride has a complex molecular structure characterized by the following details:
The structure features multiple functional groups that contribute to its activity as a tyrosine kinase inhibitor. The presence of fluorine atoms enhances its potency against target kinases .
Glesatinib undergoes various chemical reactions that are crucial for its activity:
Understanding these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.
Glesatinib exerts its therapeutic effects by selectively inhibiting MET and AXL signaling pathways. The mechanism involves:
Glesatinib hydrochloride is primarily investigated for its potential applications in oncology:
The ongoing research aims to establish glesatinib's role as a cornerstone treatment option for patients with specific oncogenic drivers related to MET signaling pathways.
Glesatinib hydrochloride (systematic name: N-[[3-fluoro-4-[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide hydrochloride) has the molecular formula C31H28ClF2N5O3S2 and a molecular weight of 656.16 g/mol [1] [2] [6]. The CAS registry number is 1123838-51-6. X-ray crystallography data indicates the compound lacks chiral centers, confirming its achiral nature [3]. The hydrochloride salt forms a monoclinic crystal lattice stabilized by hydrogen bonding between the protonated amine group and chloride ions, which enhances its stability [3].
Glesatinib hydrochloride exhibits pH-dependent solubility:
Stability profiles include:
Solid-state characterization reveals it exists as an off-white to pink crystalline powder with a melting point of 218–220°C. Differential scanning calorimetry (DSC) shows a single endothermic peak, confirming high polymorphic purity [1] [3].
Table 1: Physicochemical Properties of Glesatinib Hydrochloride
Property | Value | Conditions |
---|---|---|
Molecular Weight | 656.16 g/mol | - |
Solubility in DMSO | 50 mg/mL (76.20 mM) | 25°C |
Aqueous Solubility | <0.1 mg/mL | 25°C, pH 7.0 |
Melting Point | 218–220°C | DSC, 5°C/min |
Stability (lyophilized) | 36 months | -20°C, desiccated |
pKa | 4.1 (pyridine), 8.9 (amine) | Predicted |
The synthesis of glesatinib hydrochloride involves a seven-step sequence starting from 2,5-dibromopyridine:
Optimization challenges centered on improving yield at Step 2 (originally <30% yield). Switching the catalyst from Pd(PPh3)4 to XPhos-Pd-G3 increased yield to 78% by suppressing protodehalogenation byproducts [6]. Final purity exceeds 98% (HPLC), with residual solvents controlled to ICH Q3C limits [1].
The SAR of glesatinib hydrochloride reveals critical pharmacophore elements:
Table 2: SAR Analysis of Key Structural Motifs
Structural Element | Role in Activity | Consequence of Modification |
---|---|---|
Quinoline core | MET hinge region binding | ↓ MET IC50 by 100-fold if removed |
Thiourea linker | Blocks ATP pocket | 5-fold loss in potency if replaced |
4-Fluorophenylacetamide | Hydrophobic pocket occupancy | ↓ Cell permeability (cLogP↓0.8) |
Methoxyethylaminomethyl | Solubility & AXL binding | 15-fold ↓ AXL affinity if shortened |
Glesatinib’s dual MET/AXL inhibition stems from conserved kinase domains: The compound binds MET in a type II conformation (DFG-out state), while its extended methoxyethyl chain reaches the AXL-specific allosteric pocket [8]. This explains its ability to overcome resistance to type I MET inhibitors (e.g., crizotinib) in NSCLC models with METex14 mutations [5] [10].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6